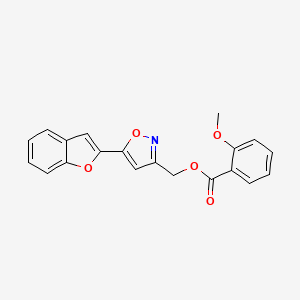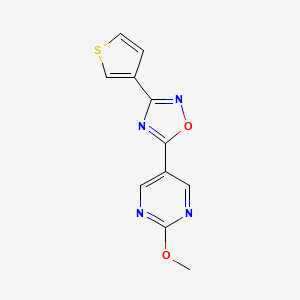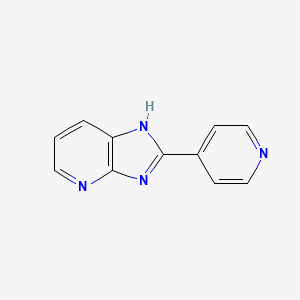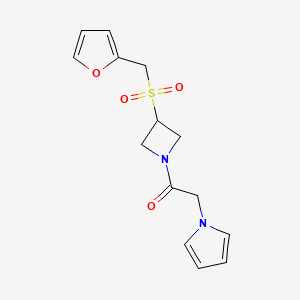![molecular formula C24H23N3O3 B2670736 1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902965-80-4](/img/no-structure.png)
1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H23N3O3 and its molecular weight is 401.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural and Chemical Properties
Molecular Structure Analysis : The molecular structures of several pyrido[2,3-d]pyrimidine derivatives have been analyzed, revealing their interactions and bonding patterns. For example, studies have highlighted how molecules of specific pyrido[2,3-d]pyrimidine derivatives are linked by hydrogen bonds and pi-pi stacking interactions to form diverse structures, such as dimers and chains. These structural features are essential for understanding the compound's behavior and potential applications in materials science and pharmacology (Trilleras et al., 2009).
Synthesis and Characterization : Research on the synthesis and characterization of pyrido[2,3-d]pyrimidine derivatives and their interactions with other molecules provides insight into their chemical properties and potential uses. For instance, novel methods for synthesizing and characterizing pyrimidine-based bis-uracil derivatives have been developed, with applications ranging from optical materials to drug discovery (Mohan et al., 2020).
Potential Applications
Drug Discovery and Biological Applications : Some derivatives have been explored for their biological activities, such as urease inhibition, highlighting their potential as therapeutic agents. For example, studies on pyrido[1,2-a]pyrimidine-2,4(3H)-diones have investigated their urease inhibition capabilities, suggesting possible applications in treating diseases associated with urease activity (Rauf et al., 2010).
Materials Science : The unique structural properties of pyrido[2,3-d]pyrimidine derivatives make them interesting candidates for materials science applications. Their ability to form specific molecular arrangements through hydrogen bonding and pi-pi stacking interactions could be exploited in designing novel materials with desired properties.
Optical and Nonlinear Optical (NLO) Properties : Certain derivatives have been studied for their optical and NLO properties, which could make them suitable for applications in NLO device fabrication. The investigation into their linear and nonlinear optical properties could lead to the development of new materials for optical technologies.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(2,4-Dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione involves the condensation of 2,4-dimethylbenzaldehyde with 4-methoxybenzylamine to form the corresponding imine. The imine is then reacted with pyrido[2,3-d]pyrimidine-2,4-dione in the presence of a Lewis acid catalyst to yield the final product.", "Starting Materials": [ "2,4-dimethylbenzaldehyde", "4-methoxybenzylamine", "pyrido[2,3-d]pyrimidine-2,4-dione", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Condensation of 2,4-dimethylbenzaldehyde with 4-methoxybenzylamine in the presence of a suitable solvent and a dehydrating agent to form the corresponding imine.", "Step 2: Addition of pyrido[2,3-d]pyrimidine-2,4-dione to the imine in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to form the final product.", "Step 3: Purification of the product by recrystallization or column chromatography." ] } | |
CAS番号 |
902965-80-4 |
分子式 |
C24H23N3O3 |
分子量 |
401.466 |
IUPAC名 |
1-[(2,4-dimethylphenyl)methyl]-3-[(4-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23N3O3/c1-16-6-9-19(17(2)13-16)15-26-22-21(5-4-12-25-22)23(28)27(24(26)29)14-18-7-10-20(30-3)11-8-18/h4-13H,14-15H2,1-3H3 |
InChIキー |
VAVULSVKLMUSOM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)CN2C3=C(C=CC=N3)C(=O)N(C2=O)CC4=CC=C(C=C4)OC)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-((3,4-dimethylphenyl)sulfonyl)-N-(4-phenoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2670653.png)
![N-{[4-(difluoromethoxy)phenyl]methyl}adamantan-1-amine](/img/structure/B2670654.png)
![Methyl 4-{4-[(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)methyl]piperidine-1-carbonyl}benzoate](/img/structure/B2670656.png)
![N-benzyl-2-{[5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2670657.png)
![(3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(thiophen-2-yl)methanone](/img/structure/B2670662.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B2670663.png)

![N-(2-methylbenzyl)-3-(3-methyl-4-morpholin-4-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2670667.png)

![2-(ethylthio)-N,3-diphenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2670670.png)
![3-[1-(Phenylmethoxycarbonylamino)cyclopentyl]propanoic acid](/img/structure/B2670672.png)
![2-(2-oxo-2-(piperidin-1-yl)ethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2670673.png)

